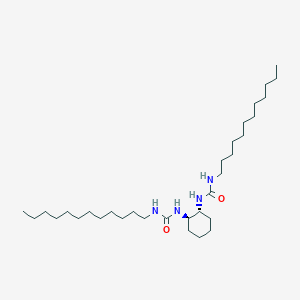
3,3'-(Cyclohexane-1beta,2alpha-diyl)bis(1-dodecylurea)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(Cyclohexane-1beta,2alpha-diyl)bis(1-dodecylurea) is a complex organic compound featuring a cyclohexane ring substituted with two dodecylurea groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Cyclohexane-1beta,2alpha-diyl)bis(1-dodecylurea) typically involves the reaction of cyclohexane derivatives with dodecylurea under specific conditions. One common method includes the use of cyclohexane-1,2-diamine as a starting material, which is then reacted with dodecyl isocyanate in the presence of a catalyst to form the desired product. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters is essential to maintain consistency and quality in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(Cyclohexane-1beta,2alpha-diyl)bis(1-dodecylurea) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted urea and amine derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
3,3’-(Cyclohexane-1beta,2alpha-diyl)bis(1-dodecylurea) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3,3’-(Cyclohexane-1beta,2alpha-diyl)bis(1-dodecylurea) involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-(Cyclohexane-1,1-diyl)bis(2,6-dibromophenol): A derivative with a cyclohexane ring connected to two symmetrical phenols and bromine groups.
Cyclohexane-1,2-diamine derivatives: Compounds with similar structural features but different substituents.
Uniqueness
3,3’-(Cyclohexane-1beta,2alpha-diyl)bis(1-dodecylurea) is unique due to its specific substitution pattern and the presence of long dodecyl chains, which impart distinct physical and chemical properties. These properties make it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
182912-85-2 |
|---|---|
Molekularformel |
C32H64N4O2 |
Molekulargewicht |
536.9 g/mol |
IUPAC-Name |
1-dodecyl-3-[(1R,2R)-2-(dodecylcarbamoylamino)cyclohexyl]urea |
InChI |
InChI=1S/C32H64N4O2/c1-3-5-7-9-11-13-15-17-19-23-27-33-31(37)35-29-25-21-22-26-30(29)36-32(38)34-28-24-20-18-16-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3,(H2,33,35,37)(H2,34,36,38)/t29-,30-/m1/s1 |
InChI-Schlüssel |
IZXOPBRBPFOKBI-LOYHVIPDSA-N |
Isomerische SMILES |
CCCCCCCCCCCCNC(=O)N[C@@H]1CCCC[C@H]1NC(=O)NCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCNC(=O)NC1CCCCC1NC(=O)NCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phosphinothioic acid, [1,2-ethanediylbis(iminomethylene)]bis[phenyl-](/img/structure/B12560820.png)
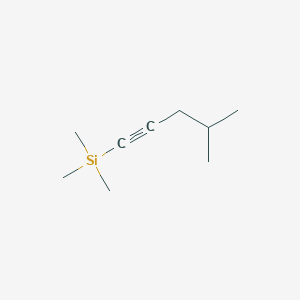
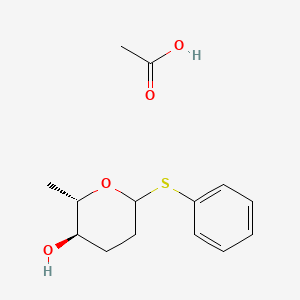
![2-Hydroxy-5-{(E)-[(4-nitrophenyl)methylidene]amino}benzoic acid](/img/structure/B12560838.png)

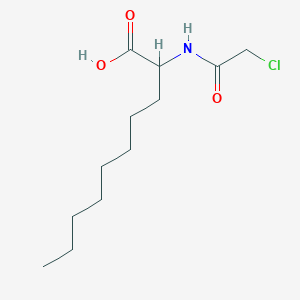
![Fluorobis[3-(trifluoromethyl)phenyl]borane](/img/structure/B12560851.png)
![4-Butoxyphenyl 4-{3-[hydroxy(dimethyl)silyl]propoxy}benzoate](/img/structure/B12560854.png)

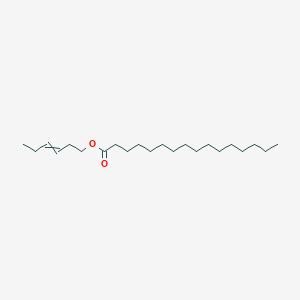
![N,N-Bis[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B12560880.png)
![Phosphonic acid, [amino(3-nitrophenyl)methyl]-, diphenyl ester](/img/structure/B12560885.png)

